Titanium(3+) propanolate
CAS No.: 22922-82-3
Cat. No.: VC20291412
Molecular Formula: C3H7OTi+2
Molecular Weight: 106.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22922-82-3 |
|---|---|
| Molecular Formula | C3H7OTi+2 |
| Molecular Weight | 106.95 g/mol |
| IUPAC Name | propan-1-olate;titanium(3+) |
| Standard InChI | InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3 |
| Standard InChI Key | RYLSEPOUGJUXIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC[O-].[Ti+3] |
Introduction
Structural and Molecular Characteristics
Titanium(3+) propanolate exhibits a coordination structure where titanium(III) centers are bonded to propanolate (C₃H₇O⁻) ligands. The molecular formula is reported variably as C₃H₇OTi²⁺ (monomeric form) or C₉H₂₁O₃Ti (trimeric form), depending on the degree of oligomerization . This discrepancy arises from titanium alkoxides' tendency to form oligomeric structures in solution or solid states. For example, titanium(IV) methoxide exists as a tetramer (Ti₄(OCH₃)₁₆), whereas bulky alkoxides like titanium(IV) isopropoxide remain monomeric . Titanium(3+) propanolate’s oligomerization is influenced by steric effects and reaction conditions, leading to dynamic structural equilibria.
Table 1: Comparative Structural Properties of Titanium Alkoxides
Synthesis and Purification
The synthesis of titanium(3+) propanolate typically involves the reaction of titanium(III) chloride (TiCl₃) with propanol (C₃H₇OH) in the presence of a base, such as ammonia or triethylamine, under inert conditions :
The reaction is conducted in anhydrous solvents (e.g., benzene or tetrahydrofuran) to prevent hydrolysis. Purification via vacuum distillation or recrystallization yields a hygroscopic, air-sensitive product . Challenges include maintaining titanium in the +3 oxidation state, as it readily oxidizes to Ti(IV) in the presence of oxygen or moisture .
Chemical and Physical Properties
Reactivity
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Hydrolysis: Titanium(3+) propanolate reacts vigorously with water, forming titanium oxyhydroxides and propanol :
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Redox Activity: The Ti(III) center participates in single-electron transfer reactions, enabling catalytic cycles in polymerization and small-molecule activation .
Thermal Stability
Decomposition begins at ~150°C, yielding TiO₂ and organic byproducts. Differential scanning calorimetry (DSC) studies reveal exothermic peaks correlated with ligand oxidation .
Applications
Catalysis
Titanium(3+) propanolate serves as a precursor for heterogeneous catalysts in:
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CO₂/Epoxide Copolymerization: When combined with [PPN]Cl (bis(triphenylphosphine)iminium chloride), it selectively produces polycarbonates at 1 bar CO₂ pressure, rivaling chromium-based catalysts .
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Olefin Metathesis: Dinuclear titanium(III) methylene complexes derived from propanolate precursors facilitate cyclopropanation and homologation of terminal alkenes .
Materials Science
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Sol-Gel Synthesis: Acts as a hydrolytic precursor for TiO₂ nanomaterials, which are employed in photocatalysis and perovskite solar cells .
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Dielectric Materials: Annealed TiO₂ derived from titanium(3+) propanolate exhibits a dielectric permittivity of 63.7 at MHz frequencies, suitable for capacitive applications .
Biomedical Research
Challenges and Stabilization Strategies
The high reducing power of Ti(III) complicates handling and storage. Key mitigation strategies include:
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Inert Atmosphere Processing: Schlenk-line techniques or gloveboxes prevent oxidation .
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Ligand Modification: Bulky ligands (e.g., 2,6-diisopropylphenyl) enhance kinetic stability without compromising reactivity .
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Coordination with Donor Solvents: THF or TMEDA (tetramethylethylenediamine) stabilizes monomeric species .
Recent Advances
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Heterobimetallic Complexes: Titanium(3+) propanolate reacts with [CpM(CO)₃]₂ (M = Mo, W) to form Ti–M bridged catalysts for C–H activation .
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DFT Insights: Computational studies reveal that Li⁺ ions lower the activation energy for transmetalation, enabling efficient synthesis of bis(amido) titanium species .
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